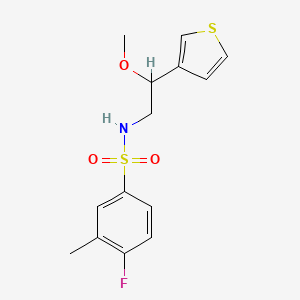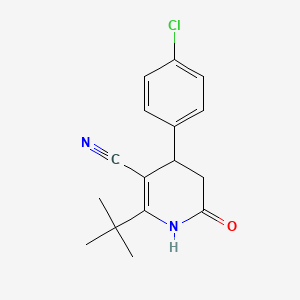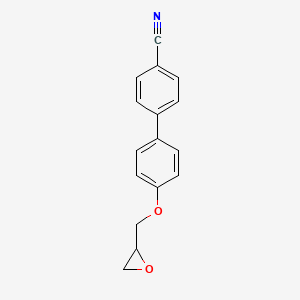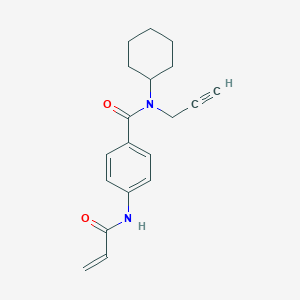
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is a derivative of xylose, a five-carbon sugar. This compound is characterized by the acetylation of all four hydroxyl groups on the xylopyranose ring, resulting in a molecule with the formula C13H18O9. It is commonly used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups, which prevent premature reactions of the hydroxyl groups .
Analyse Biochimique
Biochemical Properties
The role of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose in biochemical reactions is primarily as a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues
Molecular Mechanism
It is known to be involved in the selective cleavage of the anomeric acetyl groups of acetylated glycosyl residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose can be synthesized through the acetylation of D-xylose. The process typically involves the reaction of D-xylose with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding D-xylose.
Glycosylation: The compound can participate in glycosylation reactions to form glycosidic bonds with other molecules.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Glycosylation: Often involves the use of glycosyl donors and acceptors in the presence of a catalyst.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces D-xylose.
Glycosylation: Forms glycosides.
Reduction: Yields deacetylated products.
Applications De Recherche Scientifique
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex carbohydrate molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As an intermediate in the synthesis of glycosylated drugs, which can improve drug solubility and bioavailability.
Industry: In the production of specialty chemicals and as a precursor for various biochemical compounds.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose primarily involves its role as a protected form of D-xylose. The acetyl groups prevent premature reactions of the hydroxyl groups, allowing for selective reactions at specific sites. This protection is crucial in multi-step organic synthesis, where selective deprotection can be used to achieve desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but derived from glucose.
1,2,3,5-Tetra-O-acetyl-D-ribofuranose: Another acetylated sugar derivative, but with a different ring structure.
Uniqueness
1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose is unique due to its specific acetylation pattern and its derivation from xylose. This makes it particularly useful in the synthesis of xylose-containing oligosaccharides and glycoconjugates .
Propriétés
IUPAC Name |
(4,5,6-triacetyloxyoxan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4049-34-7, 4049-33-6 |
Source


|
| Record name | Ribopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xylopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B2899827.png)
![1-[4-(1H-indol-4-yl)piperazino]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2899829.png)


![4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride](/img/structure/B2899835.png)





![N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899844.png)
![2-(naphthalen-1-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2899846.png)

